molecular formula C6H13FN2 B13334647 4-Fluoro-1-methylpiperidin-3-amine

4-Fluoro-1-methylpiperidin-3-amine

Cat. No.: B13334647
M. Wt: 132.18 g/mol
InChI Key: HLQIJIWWHUNNMY-UHFFFAOYSA-N
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Description

4-Fluoro-1-methylpiperidin-3-amine is a chemical compound with the molecular formula C6H13FN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpiperidin-3-amine typically involves the introduction of a fluorine atom and a methyl group onto the piperidine ring. One common method involves the fluorination of a piperidine derivative using a fluorinating agent such as Selectfluor®. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The purity and yield of the final product are critical factors in industrial production, and optimization of reaction parameters is essential to achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-1-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-1-methylpiperidin-4-amine
  • 4-Fluoro-1-methylpiperidin-3-amine dihydrochloride
  • 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methyl groups on the piperidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

4-fluoro-1-methylpiperidin-3-amine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3

InChI Key

HLQIJIWWHUNNMY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)N)F

Origin of Product

United States

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